molecular formula C8H10N2O3 B2628588 Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate CAS No. 1343362-63-9

Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate

Cat. No. B2628588
CAS RN: 1343362-63-9
M. Wt: 182.179
InChI Key: ALWMISMGTIWPAS-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate” is a chemical compound with the CAS Number: 1343362-63-9 . It has a molecular weight of 182.18 and its IUPAC name is methyl 2-hydroxy-2-(2-pyrazinyl)propanoate . The compound is typically stored at room temperature and appears as an oil .


Molecular Structure Analysis

The InChI code for “Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate” is 1S/C8H10N2O3/c1-8(12,7(11)13-2)6-5-9-3-4-10-6/h3-5,12H,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate” is an oil that is stored at room temperature .

Scientific Research Applications

Synthetic and Medicinal Perspective of Pyrazine Derivatives

Pyrazine derivatives, including compounds with methyl groups, are recognized for their potent medicinal properties, displaying a wide spectrum of biological activities. These compounds are synthesized through various methods and have been explored for their significant roles in drug development and therapeutic interventions. The synthetic approaches for these derivatives are designed to enhance their medicinal significance, offering a pathway to discovering new leads for pharmaceutical applications. Among these, methyl-linked pyrazoles, a closely related category, have been specifically highlighted for their synthetic versatility and potent biological activities, suggesting a similar potential for the research and application of Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate in medicinal chemistry (Sharma et al., 2021).

Applications in Alzheimer's Disease Research

The development of amyloid imaging ligands, including those derived from pyrazine-based compounds, marks significant progress in the diagnosis and understanding of Alzheimer's disease. These radioligands are used in PET scans to measure amyloid deposits in the brain, providing insights into the pathophysiological mechanisms and progression of the disease. This application underscores the role of pyrazine derivatives in advancing diagnostic tools and potentially contributing to the development of new therapeutic strategies for Alzheimer's and related neurodegenerative disorders (Nordberg, 2007).

Chemical Inhibitors of Cytochrome P450 Isoforms

In the realm of pharmacokinetics, pyrazine derivatives have been evaluated for their selectivity and potency as chemical inhibitors of Cytochrome P450 isoforms in human liver microsomes. These enzymes play a critical role in the metabolism of various drugs, and their inhibition by specific compounds can significantly influence drug-drug interactions and the overall therapeutic efficacy of medications. The selectivity of these inhibitors, including those derived from pyrazine, is crucial for understanding and predicting metabolic pathways and interactions, further highlighting the chemical utility and application of such compounds in drug development and metabolic studies (Khojasteh et al., 2011).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

methyl 2-hydroxy-2-pyrazin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-8(12,7(11)13-2)6-5-9-3-4-10-6/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWMISMGTIWPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate

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